N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organoboron compound featuring a benzenesulfonamide core substituted with a methyl group at the sulfonamide nitrogen and a pinacol boronate ester group at the ortho position of the benzene ring. This structural motif renders it valuable in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)20(16,17)15-5/h6-9,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITDMODMAQQHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- CAS Number : 1073353-47-5
- Molecular Formula : C13H20BNO4S
- Molecular Weight : 297.18 g/mol
- Purity : 95%
The presence of the dioxaborolane moiety is critical for its biological activity due to the unique reactivity and stability it imparts.
Antibacterial Activity
Recent studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were recorded in the range of 0.5 to 8 µg/mL for structurally similar compounds. This suggests that modifications in the sulfonamide structure can enhance antibacterial potency .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- A study indicated that related compounds demonstrated strong activity against Candida albicans with MIC values ranging from 0.05 to 0.3 µg/mL. These results underscore the potential of sulfonamide derivatives in treating fungal infections resistant to conventional therapies .
Anticancer Potential
The anticancer efficacy of this compound is an area of active research:
- Preliminary data suggest that compounds with similar structures have shown inhibition of cancer cell lines associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation .
Case Study 1: Antimicrobial Efficacy
A recent publication evaluated a series of sulfonamide derivatives including our compound against multidrug-resistant strains. The results highlighted that certain modifications led to enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values falling below 1 µg/mL for some derivatives .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| A | S. aureus | 0.5 |
| B | E. coli | 1 |
| C | MRSA | <1 |
Case Study 2: Antifungal Activity
In another study focusing on antifungal properties, various derivatives were tested against clinical isolates of C. albicans. The findings indicated that modifications to the boron-containing moiety significantly improved antifungal activity.
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| D | C. albicans | 0.05 |
| E | Fluconazole-resistant | <0.05 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound:
- Absorption : The compound shows promising oral bioavailability.
- Distribution : It has a moderate volume of distribution indicating good tissue penetration.
- Metabolism : Initial studies suggest minimal metabolism via cytochrome P450 pathways.
- Toxicity : Acute toxicity studies in animal models indicate a favorable safety profile at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit significant anticancer properties. For instance, new benzenesulfonamide derivatives have been synthesized and tested for their ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. These compounds showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong enzyme inhibition and potential for therapeutic use in cancer treatment .
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound | Target Enzyme | IC50 (nM) | Remarks |
|---|---|---|---|
| 4e | CA IX | 10.93 | High selectivity for CA IX over CA II |
| 4g | CA IX | 15.00 | Induced apoptosis in cancer cell lines |
| 4h | CA IX | 25.06 | Significant cellular uptake observed |
Antidiabetic Potential
In another study, sulfonamide derivatives were synthesized and evaluated for their antidiabetic activity using a streptozotocin-induced diabetic rat model. Compounds derived from benzenesulfonamides exhibited notable hypoglycemic effects comparable to glibenclamide, a standard antidiabetic drug .
Table 2: Antidiabetic Activity of Benzenesulfonamide Derivatives
| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) | Comparison Drug |
|---|---|---|---|
| Compound A | 100 | 32.7 | Glibenclamide |
| Compound B | 100 | Significant reduction | Control Group |
Enzyme Inhibition Studies
N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been investigated for its inhibitory effects on various enzymes beyond carbonic anhydrases. The compound's structure allows it to interact effectively with enzyme active sites, making it a candidate for further exploration in enzyme inhibition studies.
Acetylcholinesterase Inhibition
The compound has also been evaluated for its potential to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The study indicated that certain derivatives could serve as effective AChE inhibitors, thus contributing to the development of therapeutic agents for cognitive disorders .
Synthesis and Mechanistic Studies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Mechanistic studies have shown that the presence of the dioxaborolane moiety enhances the compound's stability and reactivity towards biological targets.
Table 3: Synthesis Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | N-Methylamine + Dioxaborolane derivative | Room temperature | 85 |
| 2 | Reaction with benzenesulfonyl chloride | Aqueous alkaline medium | 90 |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a family of benzenesulfonamide derivatives modified with pinacol boronate esters. Key structural variations among analogs include:
Table 1: Structural Variations in Benzenesulfonamide Boronate Esters
Key Observations :
- Sulfonamide Substitution : Methylation at the nitrogen (e.g., N-methyl vs. N,N-dimethyl) modulates electronic effects and solubility. For instance, N,N-dimethyl variants exhibit enhanced lipophilicity .
- Heterocyclic Analogs : Pyridine-based analogs (e.g., a) show distinct electronic properties due to the nitrogen atom, influencing their reactivity in catalytic applications .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Trends :
Reactivity in Cross-Coupling Reactions
The target compound participates in palladium-catalyzed Suzuki-Miyaura reactions, forming carbon-carbon bonds. Key comparisons:
- Ortho vs. Para Substitution : Ortho-substituted boronates (target compound) may exhibit slower coupling kinetics due to steric hindrance compared to para-substituted isomers (e.g., ) .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) activate the boronate for transmetallation, but excessive steric bulk (e.g., trimethyl substitution in ) can reduce efficiency .
- Heterocyclic Systems : Pyridine-based analogs () show altered regioselectivity in coupling due to the nitrogen’s directing effects .
Preparation Methods
Halogenated Sulfonamide Intermediates
The synthesis typically begins with 2-bromobenzenesulfonyl chloride, which undergoes amination with methylamine to form N-methyl-2-bromobenzenesulfonamide. This intermediate is critical for subsequent borylation. Alternative routes utilize 2-iodo- or 2-chlorobenzenesulfonamide derivatives, though brominated precursors generally exhibit superior reactivity in cross-coupling reactions.
Boronating Agents
Bis(pinacolato)diboron (Bpin) is the preferred boron source due to its stability and compatibility with palladium catalysts. In select cases, bis(neopentyl glycolato)diboron (Bneop) is employed to mitigate steric hindrance in ortho-substituted systems.
Stepwise Synthesis Routes
Palladium-Catalyzed Miyaura Borylation
Procedure :
-
Reaction Setup : N-Methyl-2-bromobenzenesulfonamide (1.0 equiv), Bpin (1.2–4.0 equiv), Pd(dppf)Cl (3–5 mol%), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.
-
Conditions : Degassed under N, heated at 80–100°C for 12–24 hrs.
-
Workup : Filtration through Celite, solvent evaporation, and purification via silica gel chromatography (hexane/EtOAc).
Lewis Acid-Catalyzed Borono-Deamination
For substrates lacking halogen atoms, tris(pentafluorophenyl)borane [B(CF)] catalyzes direct borylation of N-methyl-2-aminobenzenesulfonamide with Bpin under mild conditions:
-
Reagents : Bpin (1.2 equiv), amyl nitrite (1.5 equiv), B(CF) (2.5 mol%) in MeCN.
-
Conditions : 40°C, 15 min under N.
Advantages : Avoids halogenation steps; suitable for late-stage functionalization.
Catalytic Systems and Optimization
Palladium Catalysts
Solvent and Base Effects
Polar aprotic solvents (dioxane, MeCN) enhance reaction rates, while KOAc outperforms carbonate bases in deprotonation.
One-Pot Synthesis and Industrial Scaling
Integrated Halogenation-Borylation
A scalable one-pot method combines sulfonylation, methylation, and borylation:
Continuous Flow Reactors
Industrial production employs flow chemistry to enhance efficiency:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 8.02 (d, J=8.0 Hz, 1H), 7.68 (t, J=7.6 Hz, 1H), 7.52 (d, J=7.6 Hz, 1H), 2.98 (s, 3H), 1.34 (s, 12H).
Challenges and Mitigation Strategies
Ortho-Substitution Steric Effects
Pd Residue Contamination
-
Issue : Residual Pd impacts pharmaceutical applications.
-
Solution : Post-reaction treatment with Chelex® resin reduces Pd content to <5 ppm.
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes for preparing N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:
- Sulfonamide Formation : Reacting a substituted benzene sulfonyl chloride with methylamine under basic conditions (e.g., NaHCO₃ in THF) to introduce the N-methylsulfonamide group .
- Borylation : Employing palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂, KOAc, and bis(pinacolato)diboron) to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Reaction optimization requires inert conditions (argon) and monitoring via TLC/HPLC .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- NMR Spectroscopy : Confirm boron presence via ¹¹B NMR (δ ~30 ppm for dioxaborolane) and aromatic proton coupling patterns in ¹H NMR .
- X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to verify bond lengths (B-C ~1.56 Å) and stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₉BNO₄S: 296.12) .
Advanced Research Questions
Q. How does the boron-containing dioxaborolane moiety influence reactivity in cross-coupling reactions?
The dioxaborolane group acts as a stable boronic ester, enabling Suzuki-Miyaura couplings with aryl halides. Key considerations:
Q. What strategies resolve contradictions in biological activity data for FLAP inhibition studies?
Discrepancies in IC₅₀ values (e.g., nM vs. μM ranges) may arise from:
- Assay Variability : Standardize FLAP binding assays (e.g., competitive ELISA with ³H-LTB₄) .
- Metabolite Interference : Use LC-MS to detect hydrolyzed boronic acid derivatives, which may exhibit off-target effects .
- Computational Docking : Employ Schrödinger Suite or AutoDock to model binding interactions with FLAP’s hydrophobic pocket, correlating with experimental IC₅₀ .
Q. How can computational methods predict regioselectivity in further functionalization?
Q. What analytical techniques are critical for assessing batch-to-batch purity in preclinical studies?
- HPLC-UV/ELSD : Use a C18 column (MeCN/H₂O + 0.1% TFA) to quantify residual palladium (<10 ppm) and byproducts .
- ICP-MS : Detect trace metal impurities (e.g., Pd, Cu) that may inhibit enzymatic assays .
Methodological Challenges
Q. How to mitigate boron leaching during long-term stability studies?
Q. What experimental designs improve yield in multi-step syntheses?
- DoE (Design of Experiments) : Optimize temperature, catalyst loading, and stoichiometry via response surface methodology (e.g., JMP software) .
- Flow Chemistry : Continuous-flow reactors reduce side reactions in borylation steps (residence time: 15–30 min at 80°C) .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between crystallographic data and computational models?
Q. What statistical methods validate reproducibility in enzyme inhibition assays?
- Grubbs’ Test : Identify outliers in triplicate measurements (α = 0.05).
- Bland-Altman Plots : Assess agreement between independent lab results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
